NahK Substrate Specificity: GlcNAc vs. GalNAc vs. Mannose Derivatives Activity Comparison
N-Acetylhexosamine 1-kinase (NahK) from Bifidobacterium infantis and Bifidobacterium longum phosphorylates both GlcNAc and GalNAc with comparable activity. However, relative activity toward mannose and its C2, C4, and C6 derivatives is substantially higher than toward glucose or galactose, demonstrating differential tolerance that is critical for designing chemoenzymatic routes to non-natural sugar phosphates [1]. Both NahK enzymes express in E. coli at 180–185 mg/L culture, with tolerance for diverse C2 modifications of GlcNAc and GalNAc, as well as C6 and dual C2/C6 modifications [1].
| Evidence Dimension | Relative substrate activity (NahK phosphorylation) |
|---|---|
| Target Compound Data | GlcNAc and GalNAc: similar high activity |
| Comparator Or Baseline | Mannose and C2/C4/C6 mannose derivatives: much higher activity; glucose and galactose: low activity |
| Quantified Difference | Qualitative comparison (high vs. low activity reported; specific relative activity ratios not provided in abstract) |
| Conditions | Recombinant NahK from B. infantis ATCC15697 and B. longum ATCC55813; capillary electrophoresis assay |
Why This Matters
This differential substrate tolerance informs procurement of GlcNAc or GalNAc for chemoenzymatic synthesis when non-natural sugar phosphate libraries are required.
- [1] Li, Y. et al. (2011). Substrate Promiscuity of N-Acetylhexosamine 1-Kinases. Molecules, 16(8), 6396-6407. View Source
